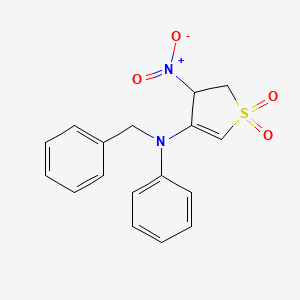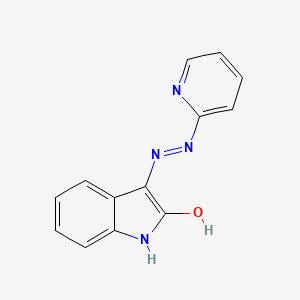
2-(4-chlorophenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-1,3-thiazolidin-4-one, also known as CPTH, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPTH belongs to the class of thiazolidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to act through the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to changes in gene expression patterns. 2-(4-chlorophenyl)-1,3-thiazolidin-4-one has been shown to selectively inhibit HDAC8, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of inflammatory cytokines. 2-(4-chlorophenyl)-1,3-thiazolidin-4-one has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenyl)-1,3-thiazolidin-4-one in lab experiments is its high purity, which ensures reproducibility of results. 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is also relatively stable and can be stored for extended periods. However, one limitation of using 2-(4-chlorophenyl)-1,3-thiazolidin-4-one is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-1,3-thiazolidin-4-one, including the development of more potent derivatives, the investigation of its potential as a therapeutic agent in various diseases, and the exploration of its mechanism of action. Additionally, the use of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one in combination with other drugs or therapies may enhance its therapeutic effects. Overall, 2-(4-chlorophenyl)-1,3-thiazolidin-4-one shows great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and potential clinical applications.
Métodos De Síntesis
2-(4-chlorophenyl)-1,3-thiazolidin-4-one can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isothiocyanate with ethyl acetoacetate, followed by the addition of hydrazine hydrate and acetic acid. The resulting product is then treated with sulfuric acid to yield 2-(4-chlorophenyl)-1,3-thiazolidin-4-one. This method has been optimized to produce high yields of 2-(4-chlorophenyl)-1,3-thiazolidin-4-one with excellent purity.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-1,3-thiazolidin-4-one has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, 2-(4-chlorophenyl)-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Inflammation is a common factor in many diseases, and 2-(4-chlorophenyl)-1,3-thiazolidin-4-one has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, 2-(4-chlorophenyl)-1,3-thiazolidin-4-one has been shown to protect neurons from cell death and improve cognitive function.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4,9H,5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROMVMCCYDNTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)
![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![1-cycloheptyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5157217.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)